N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide
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Overview
Description
“N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a methoxy group, a benzo[d]thiazol-2-yl group, a dimethylfuran-3-carboxamide group, and a pyridin-2-ylmethyl group .
Synthesis Analysis
The synthesis of such complex organic compounds usually involves multiple steps and various reagents. Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved papers .Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and gas chromatography-mass spectrometry (GCMS) .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. Each of these groups can potentially undergo different types of chemical reactions .Scientific Research Applications
- Research Findings :
- Research Implications :
- Research Insights :
- Research Observations :
- A series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives showed preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Anti-Inflammatory Properties
Antitumor Potential
Cell Cycle Regulation
Antibacterial Activity
Future Directions
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-11-16(14(2)27-13)20(25)24(12-15-7-4-5-10-22-15)21-23-19-17(26-3)8-6-9-18(19)28-21/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAQEPXFOOXZML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
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